

# A Comparative Guide to TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-20

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two tyrosine kinase 2 (TYK2) inhibitors: deucravacitinib (BMS-986165), a first-in-class, approved allosteric inhibitor, and **Tyk2-IN-20**, a potent research compound. This comparison focuses on their biochemical and cellular activities, selectivity, and available efficacy data to assist researchers in understanding their distinct profiles.

## Introduction

TYK2 is a member of the Janus kinase (JAK) family and a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2] Selective inhibition of TYK2 is a promising therapeutic strategy. Deucravacitinib and **Tyk2-IN-20** represent two distinct approaches to TYK2 inhibition, with differences in their selectivity and mechanism of action.

Deucravacitinib is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][4] This unique mechanism leads to a highly selective inhibition of TYK2 with minimal effects on other JAK family members.[4] In contrast, **Tyk2-IN-20** is a potent TYK2 inhibitor that also shows activity against other JAK kinases, suggesting a different selectivity profile.

## **Biochemical and Cellular Activity**



The inhibitory activities of deucravacitinib and **Tyk2-IN-20** have been characterized in various biochemical and cellular assays. Deucravacitinib demonstrates high potency and selectivity for TYK2, while **Tyk2-IN-20**, though a potent TYK2 inhibitor, also inhibits other JAK family members at higher concentrations.

Inhibitor	Assay Type	Target	IC50	Reference
Deucravacitinib (BMS-986165)	Biochemical (Probe Displacement)	TYK2 (JH2)	0.2 nM	[5]
Cellular (IL-12/IL- 23 signaling)	TYK2-dependent	2-19 nM	[5]	
Cellular (Human Whole Blood, IL- 12 induced IFN- y)	TYK2/JAK2	2.1 nM	[5]	
Cellular (Human Whole Blood, IL- 2 induced pSTAT5)	JAK1/JAK3	>10,000 nM	[5]	
Cellular (Human Whole Blood, TPO induced pSTAT3)	JAK2	>10,000 nM	[5]	_
Tyk2-IN-20	Biochemical	TYK2	<5 nM	
Biochemical	JAK1	<100 nM	_	_
Biochemical	JAK2	<100 nM	_	
Biochemical	JAK3	<100 nM	_	

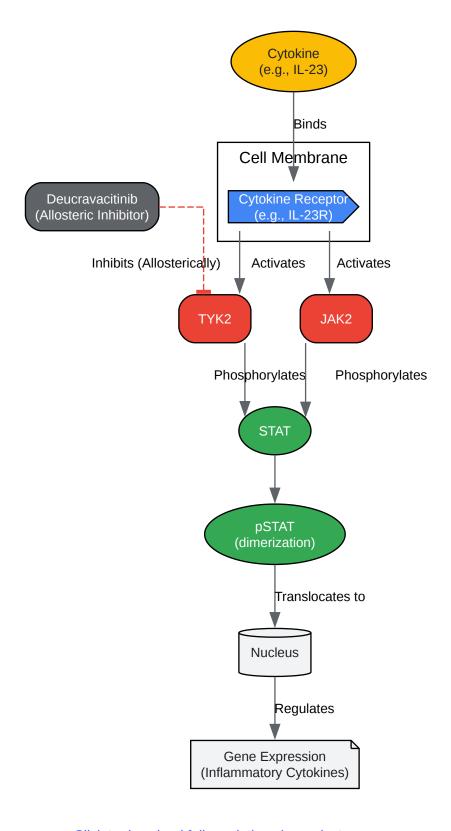
Note: Data for **Tyk2-IN-20** is limited to biochemical IC50 values. Further cellular and in vivo data are not publicly available.



## **Signaling Pathway and Mechanism of Action**

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator. This mechanism locks the kinase in an inactive conformation, preventing downstream signaling. The diagram below illustrates the TYK2 signaling pathway and the point of inhibition by a selective allosteric inhibitor like deucravacitinib.





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Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.



## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TYK2 inhibitors.

## Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to the enzyme's activity.

#### Materials:

- Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
- Substrate peptide (e.g., poly-Glu, Tyr 4:1)
- ATP
- Kinase assay buffer
- Test compounds (Deucravacitinib, Tyk2-IN-20) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit

#### Procedure:

- Add test compounds to the wells of a microplate.
- Add a mixture of the respective kinase and substrate to the wells.
- Incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.



Calculate IC50 values by plotting percent inhibition against inhibitor concentration.

## **Cellular Phospho-STAT Assay**

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
- · Cell culture medium
- Cytokines: IL-12 (for TYK2/JAK2), IFN-α (for TYK2/JAK1), IL-2 (for JAK1/JAK3), TPO (for JAK2)
- · Test compounds
- Fixation and permeabilization buffers
- Fluorochrome-conjugated anti-phospho-STAT antibodies
- Flow cytometer

#### Procedure:

- Pre-incubate cells with serially diluted test compounds.
- Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
- Fix and permeabilize the cells.
- Stain with an anti-phospho-STAT antibody.
- Analyze the level of STAT phosphorylation by flow cytometry.
- Determine the IC50 values for the inhibition of STAT phosphorylation.





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Caption: General workflow for a cellular phospho-STAT assay.

## In Vivo Efficacy Deucravacitinib

Deucravacitinib has demonstrated significant efficacy in clinical trials for moderate-to-severe plaque psoriasis.[1] In the pivotal POETYK PSO-1 and PSO-2 trials, deucravacitinib was superior to both placebo and apremilast in achieving primary endpoints of PASI 75 and sPGA 0/1 at week 16.[1]

Trial	Treatment Group	PASI 75 at Week 16	sPGA 0/1 at Week 16	Reference
POETYK PSO-1	Deucravacitinib 6 mg QD	58.4%	53.6%	[1]
Placebo	12.7%	7.2%	[1]	
Apremilast 30 mg BID	35.1%	32.1%	[1]	
POETYK PSO-2	Deucravacitinib 6 mg QD	53.0%	49.5%	[1]
Placebo	9.4%	8.6%	[1]	
Apremilast 30 mg BID	39.8%	33.9%	[1]	

## **Tyk2-IN-20**

As of the current date, there is no publicly available in vivo efficacy data for Tyk2-IN-20.



### Conclusion

Deucravacitinib and **Tyk2-IN-20** are both potent inhibitors of TYK2, but they exhibit different selectivity profiles. Deucravacitinib's allosteric mechanism of action confers high selectivity for TYK2 over other JAK kinases, which has translated to a favorable efficacy and safety profile in clinical trials for psoriasis.[1][4] **Tyk2-IN-20** is a potent biochemical inhibitor of TYK2 but also inhibits other JAKs at nanomolar concentrations, suggesting it is less selective.

The lack of comprehensive cellular and in vivo data for **Tyk2-IN-20** limits a direct comparison of their therapeutic potential. For researchers in drug development, deucravacitinib serves as a benchmark for a highly selective, allosteric TYK2 inhibitor. The profile of **Tyk2-IN-20** may be of interest for studies where broader JAK family inhibition in addition to potent TYK2 inhibition is desired or for further optimization to improve its selectivity. Further studies on **Tyk2-IN-20** are required to fully elucidate its therapeutic potential and comparative efficacy against selective inhibitors like deucravacitinib.

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